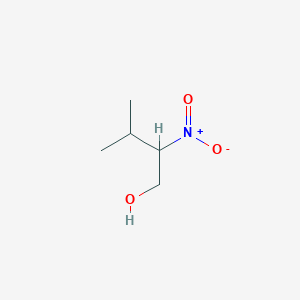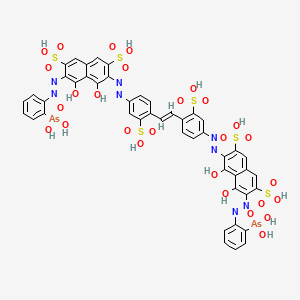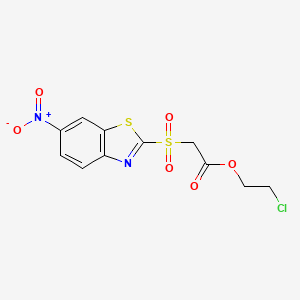![molecular formula C20H18O7 B14448389 [4-(Acetyloxy)phenyl]acetic anhydride CAS No. 79524-46-2](/img/no-structure.png)
[4-(Acetyloxy)phenyl]acetic anhydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Acetyloxy)phenyl]acetic anhydride typically involves the reaction of [4-(Acetyloxy)phenyl]acetic acid with an acid chloride or an acid anhydride. One common method is the reaction of [4-(Acetyloxy)phenyl]acetic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the anhydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of reagents and catalysts, as well as the control of reaction parameters such as temperature and pressure, are crucial for the efficient production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
[4-(Acetyloxy)phenyl]acetic anhydride undergoes several types of chemical reactions, including:
Nucleophilic Acyl Substitution: This is the most common reaction for anhydrides, where a nucleophile attacks the carbonyl carbon, leading to the formation of a new acyl compound and the release of a carboxylate ion.
Hydrolysis: Reaction with water to form [4-(Acetyloxy)phenyl]acetic acid.
Alcoholysis: Reaction with alcohols to form esters.
Aminolysis: Reaction with amines to form amides.
Common Reagents and Conditions
Water: Used in hydrolysis reactions to convert the anhydride to the corresponding acid.
Alcohols: Used in alcoholysis reactions to form esters.
Amines: Used in aminolysis reactions to form amides.
Catalysts: Such as pyridine, which can be used to facilitate the reaction.
Major Products Formed
[4-(Acetyloxy)phenyl]acetic acid: Formed through hydrolysis.
Esters: Formed through alcoholysis.
Amides: Formed through aminolysis.
Applications De Recherche Scientifique
[4-(Acetyloxy)phenyl]acetic anhydride has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of various organic compounds.
Medicinal Chemistry: Potential use in the development of pharmaceutical agents due to its ability to form bioactive molecules.
Material Science: Used in the preparation of polymers and other materials with specific properties.
Biological Studies: Investigated for its effects on biological systems and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of [4-(Acetyloxy)phenyl]acetic anhydride involves its reactivity as an anhydride. The compound can undergo nucleophilic acyl substitution reactions, where nucleophiles such as water, alcohols, or amines attack the carbonyl carbon, leading to the formation of new acyl compounds. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic Anhydride: A simpler anhydride with similar reactivity but different applications.
Benzoic Anhydride: Another aromatic anhydride with distinct properties and uses.
Propionic Anhydride: An aliphatic anhydride with different reactivity and applications.
Uniqueness
[4-(Acetyloxy)phenyl]acetic anhydride is unique due to the presence of the acetyloxy group, which can influence its reactivity and the types of products formed in its reactions. This makes it a valuable compound for specific synthetic applications and research studies.
Propriétés
| 79524-46-2 | |
Formule moléculaire |
C20H18O7 |
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
[2-(4-acetyloxyphenyl)acetyl] 2-(4-acetyloxyphenyl)acetate |
InChI |
InChI=1S/C20H18O7/c1-13(21)25-17-7-3-15(4-8-17)11-19(23)27-20(24)12-16-5-9-18(10-6-16)26-14(2)22/h3-10H,11-12H2,1-2H3 |
Clé InChI |
CFDGBXLHNPXKJT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC=C(C=C1)CC(=O)OC(=O)CC2=CC=C(C=C2)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Silane, [(1-ethoxyethenyl)oxy]triethyl-](/img/structure/B14448352.png)

